2-(3-噻吩基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

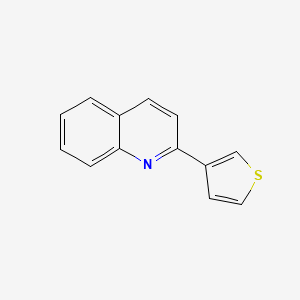

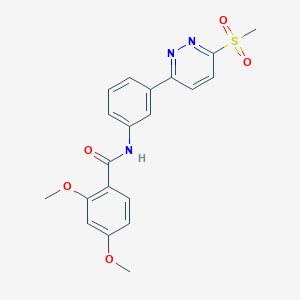

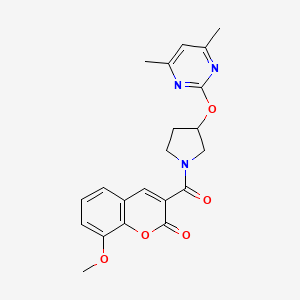

“2-(3-Thienyl)quinoline” is an aromatic compound that has a fused ring structure of quinoline and thiophene. It has a molecular formula of C13H9NS .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2-(3-Thienyl)quinoline”, has been achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

Molecular Structure Analysis

The molecular structure of “2-(3-Thienyl)quinoline” consists of a quinoline moiety fused with a thiophene ring . The quinoline part of the molecule is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Thiophene derivatives, including “2-(3-Thienyl)quinoline”, have been synthesized through various chemical reactions. These include condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In addition, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

科学研究应用

合成和转化

2-(3-噻吩基)喹啉及其衍生物由于其化学性质而一直是重要的研究课题。Aleksandrov 等人 (2012) 描述了 2-(2-噻吩基)-1(3)H-咪唑并[4,5-f]喹啉的合成,探索了其甲基化和亲电取代反应,强调了这些化合物在化学转化中的重要性 (Aleksandrov、El’chaninov 和 Dedeneva,2012)。

光物理和 DNA/HSA 结合特性

2-(3-噻吩基)喹啉衍生物的光物理性质和 DNA/HSA 结合特性已得到探索。Rodrigues 等人 (2019) 合成了一系列衍生物,包括带有 2-噻吩基团的衍生物,并分析了它们的光物理性质和与生物分子结合的能力,突出了它们在光化学治疗中的潜在应用 (Rodrigues 等人,2019)。

抗疟和抗增殖活性

源自 2-(3-噻吩基)喹啉的化合物已被研究其抗疟和抗增殖活性。Görlitzer 等人 (2006) 研究了噻吩并[3,2-c]喹啉-4-基胺对疟疾的活性,发现某些衍生物显示出显着的体外和体内抗疟活性 (Görlitzer、Gabriel、Jomaa 和 Wiesner,2006)。此外,Bolognese 等人 (2008) 从 2-(3-噻吩基)喹啉合成了喹啉醌衍生物,并评估了它们的抗增殖活性,揭示了在癌症治疗中的潜在应用 (Bolognese 等人,2008)。

抗菌活性

2-(3-噻吩基)喹啉衍生物的抗菌活性也已得到研究。Raghavendra 等人 (2006) 合成了一系列噻吩并[2,3-b]喹啉-2-羧酸和烷基酯,并评估了它们的抗菌活性,证明了它们作为抗菌剂的潜力 (Raghavendra、Naik 和 Sherigara,2006)。

作用机制

While the specific mechanism of action for “2-(3-Thienyl)quinoline” is not explicitly mentioned in the retrieved papers, quinoline derivatives have been known to exhibit various biological activities. For instance, they have been found to have antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .

安全和危害

未来方向

Thiophene and quinoline derivatives, including “2-(3-Thienyl)quinoline”, continue to be of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on the development of more successful quinoline-derived therapeutics based on the synthesis of hybrid compounds that contain two or more pharmacophores affecting different targets and/or employing distinct mechanisms of action .

属性

IUPAC Name |

2-thiophen-3-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)5-6-13(14-12)11-7-8-15-9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZDBEWLGVYIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)